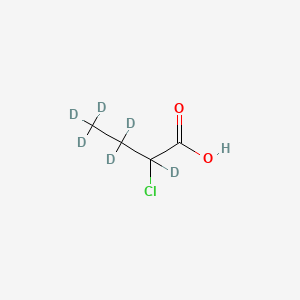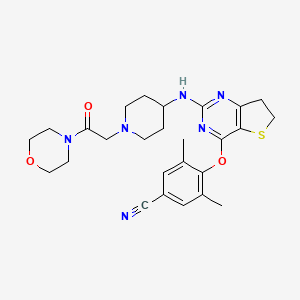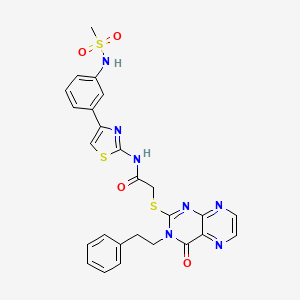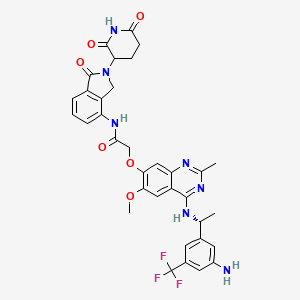
PROTAC SOS1 degrader-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC SOS1 degrader-3 is a potent agent specifically designed to target and degrade the Son of Sevenless 1 (SOS1) protein via the ubiquitin-proteasome system . This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which has emerged as a novel and promising therapeutic strategy for targeting proteins that are difficult to modulate with conventional small molecules .
Métodos De Preparación
The synthesis of PROTAC SOS1 degrader-3 involves multiple steps, including the preparation of the linker and the conjugation of the SOS1 ligand with an E3 ligase ligand. The synthetic route typically involves the following steps:
Preparation of the Linker: The linker is synthesized using standard organic synthesis techniques, involving reactions such as amide bond formation and esterification.
Conjugation of Ligands: The SOS1 ligand and the E3 ligase ligand are conjugated to the linker through a series of coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) esters.
Análisis De Reacciones Químicas
PROTAC SOS1 degrader-3 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker region, which may affect its stability and efficacy.
Reduction: Reduction reactions can occur at various functional groups within the molecule, potentially altering its activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
PROTAC SOS1 degrader-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical probe to study the degradation of SOS1 and its effects on cellular processes.
Biology: The compound is employed in biological studies to investigate the role of SOS1 in various signaling pathways and cellular functions.
Medicine: This compound is being explored as a potential therapeutic agent for cancers driven by KRAS mutations, as it can effectively degrade SOS1 and inhibit the KRAS-RAF-ERK signaling pathway
Mecanismo De Acción
PROTAC SOS1 degrader-3 exerts its effects by inducing the degradation of the SOS1 protein through the ubiquitin-proteasome system. The compound is a bifunctional molecule that simultaneously binds to SOS1 and an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of SOS1, marking it for degradation by the proteasome . The degradation of SOS1 disrupts the KRAS-RAF-ERK signaling pathway, inhibiting the proliferation of cancer cells driven by KRAS mutations .
Comparación Con Compuestos Similares
PROTAC SOS1 degrader-3 can be compared with other similar compounds, such as:
LHF418: Another potent SOS1 degrader that induces SOS1 degradation through the cereblon (CRBN) E3 ligase.
KRAS-directed PROTACs: These compounds target KRAS directly and degrade it through the von Hippel-Lindau (VHL) or CRBN ligases.
This compound is unique in its ability to specifically target and degrade SOS1, making it a valuable tool for studying and potentially treating KRAS-driven cancers.
Propiedades
Fórmula molecular |
C34H32F3N7O6 |
|---|---|
Peso molecular |
691.7 g/mol |
Nombre IUPAC |
2-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-6-methoxy-2-methylquinazolin-7-yl]oxy-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |
InChI |
InChI=1S/C34H32F3N7O6/c1-16(18-9-19(34(35,36)37)11-20(38)10-18)39-31-22-12-27(49-3)28(13-25(22)40-17(2)41-31)50-15-30(46)42-24-6-4-5-21-23(24)14-44(33(21)48)26-7-8-29(45)43-32(26)47/h4-6,9-13,16,26H,7-8,14-15,38H2,1-3H3,(H,42,46)(H,39,40,41)(H,43,45,47)/t16-,26?/m1/s1 |
Clave InChI |
GVWBZLKKNJQQQV-DIERRCTGSA-N |
SMILES isomérico |
CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=CC(=CC(=C3)N)C(F)(F)F)OC)OCC(=O)NC4=CC=CC5=C4CN(C5=O)C6CCC(=O)NC6=O |
SMILES canónico |
CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OC)OCC(=O)NC4=CC=CC5=C4CN(C5=O)C6CCC(=O)NC6=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


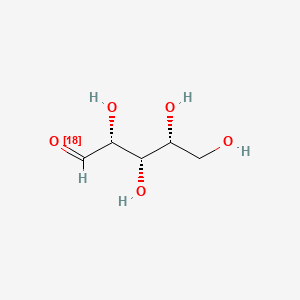
![dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12407419.png)

![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12407438.png)
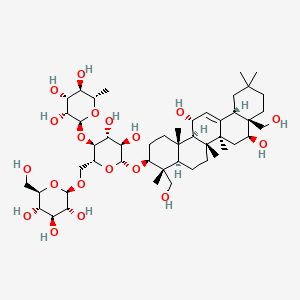
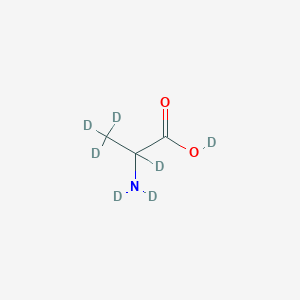

![N,N,2-trimethyl-3-[2-(trideuteriomethoxy)phenothiazin-10-yl]propan-1-amine](/img/structure/B12407449.png)
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407454.png)

